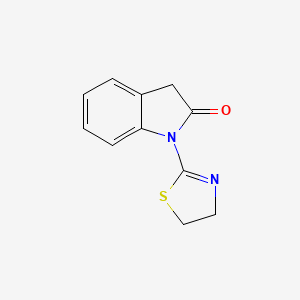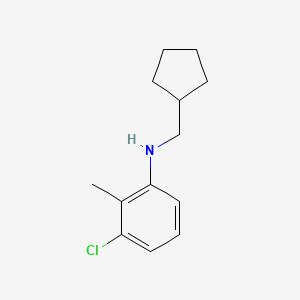
1-methyl-2-(phenylmethylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(phenylmethylidene)hydrazine is an organic compound derived from the reaction between benzaldehyde and methylhydrazine It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of the aldehyde group of benzaldehyde with the hydrazine group of methylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-methyl-2-(phenylmethylidene)hydrazine can be synthesized through a straightforward condensation reaction. The typical method involves mixing benzaldehyde with methylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:
C6H5CHO+CH3NHNH2→C6H5CH=N−NHCH3+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is relatively simple, industrial production may involve more optimized conditions to ensure higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-methyl-2-(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-methyl-2-(phenylmethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving hydrazone formation and cleavage.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(phenylmethylidene)hydrazine involves its ability to form stable hydrazone bonds with various substrates. This can affect the activity of enzymes and other proteins by modifying their structure and function. The hydrazone group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Benzaldehyde Phenylhydrazone: Similar structure but with a phenyl group instead of a methyl group.
Acetaldehyde Methylhydrazone: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
Benzaldehyde Semicarbazone: Similar structure but with a semicarbazide group instead of a methylhydrazine group.
Uniqueness: 1-methyl-2-(phenylmethylidene)hydrazine is unique due to its specific reactivity and stability, which makes it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form stable hydrazone bonds with a wide range of substrates sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
N-(benzylideneamino)methanamine |
InChI |
InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3 |
Clave InChI |
XXCMGYNVDSOFHV-UHFFFAOYSA-N |
SMILES canónico |
CNN=CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[isopropyl(methyl)amino]-6-nitro-1H-benzimidazole](/img/structure/B8713626.png)



![4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)
![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)


